5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one affects the cell cycle progression . Specifically, it prevents the phosphorylation of key components necessary for cell proliferation . This leads to cell cycle arrest, thereby inhibiting the growth of tumor cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has been observed to induce apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The compound 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one has been shown to interact with CDK2, a key enzyme involved in cell cycle progression . The interaction between this compound and CDK2 can lead to the inhibition of the enzyme, thereby affecting the cell cycle .
Cellular Effects
5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one has demonstrated significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of 5-Benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one involves its binding to CDK2, leading to the inhibition of this enzyme . Molecular docking simulations have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 5-amino-1-benzylpyrazole with 2-methylbenzoyl chloride under basic conditions to form the intermediate, which is then cyclized to yield the desired pyrazolo[3,4-d]pyrimidin-4-one scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of microwave-assisted synthesis or other green chemistry techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related scaffold with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a kinase inhibitor
Uniqueness
5-benzyl-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of targeted therapies .
Properties
IUPAC Name |
5-benzyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-7-5-6-10-17(14)23-18-16(11-21-23)19(24)22(13-20-18)12-15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVJBBVBHDUTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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